molecular formula C14H17N3O3 B5052437 6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile

6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B5052437
M. Wt: 275.30 g/mol
InChI Key: WLFKZEFMEDWWBA-UHFFFAOYSA-N
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Description

6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile is a complex organic compound that belongs to the class of dihydropyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. Common starting materials include pyridine derivatives, which undergo various functional group transformations to achieve the desired structure. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule, altering its properties.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 6-Hydroxy-2-oxo-1,2-dihydropyridine-3-carbonitrile
  • 1-(3-(2-Oxopyrrolidin-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

Uniqueness

6-Hydroxy-4-methyl-2-oxo-1-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2-dihydropyridine-3-carbonitrile is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-hydroxy-4-methyl-6-oxo-1-[3-(2-oxopyrrolidin-1-yl)propyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-10-8-13(19)17(14(20)11(10)9-15)7-3-6-16-5-2-4-12(16)18/h8,20H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFKZEFMEDWWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=C1C#N)O)CCCN2CCCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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